molecular formula C24H20N2O2S B13145026 Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- CAS No. 56751-89-4

Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-

Cat. No.: B13145026
CAS No.: 56751-89-4
M. Wt: 400.5 g/mol
InChI Key: DBSFFUKDCBFHAK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and have been widely studied for their potential applications in medicine and industry. This particular compound is characterized by the presence of a benzenesulfonamide group attached to a phenylamino and two diphenyl groups, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- typically involves the reaction of benzenesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- involves its interaction with specific molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- is unique due to the presence of both phenylamino and diphenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

56751-89-4

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-anilino-N,N-diphenylbenzenesulfonamide

InChI

InChI=1S/C24H20N2O2S/c27-29(28,24-19-11-10-18-23(24)25-20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H

InChI Key

DBSFFUKDCBFHAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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